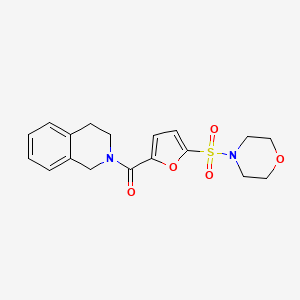
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to interact with biological systems and has been studied extensively for its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Properties
Compounds structurally related to "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone" have been investigated for their therapeutic properties. For example, derivatives of dihydroquinoline and furan, similar in structure to the compound , exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These findings suggest a potential for the compound to be explored within these contexts for its therapeutic efficacy (Bonilla-Castañeda et al., 2022).
Antimicrobial Activity
Molecular docking studies of novel synthesized pyrazole derivatives, incorporating furan and morpholine groups, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential application in developing new antimicrobial agents, particularly in addressing bacterial resistance issues (Khumar et al., 2018).
Chemical Synthesis and Modification
Research into chemical synthesis and modification of similar compounds has revealed versatile approaches to creating new pharmacologically active molecules. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases methodologies for introducing pharmacophoric substituents, which may be applied to the compound of interest to derive new entities with potential pharmacological applications (Kandinska et al., 2006).
Advanced Material Synthesis
The compound's structural features suggest its utility in advanced material synthesis, such as the preparation of gold nanoparticles. Compounds with morpholine groups have been used as reducing agents in the synthesis of gold nanoparticles, indicating potential applications in nanotechnology and material science for similar compounds (Roy et al., 2008).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHFBRDIFNWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)
![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)
![[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol](/img/structure/B2561926.png)
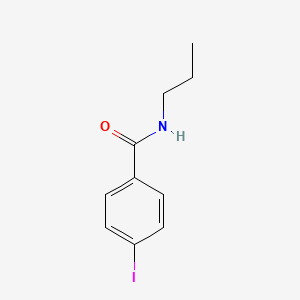
![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2561930.png)
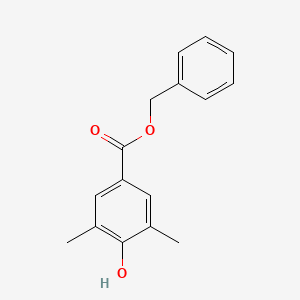
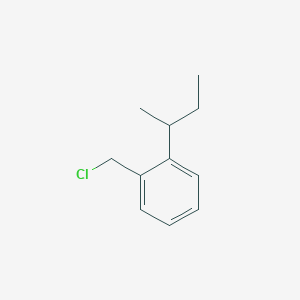

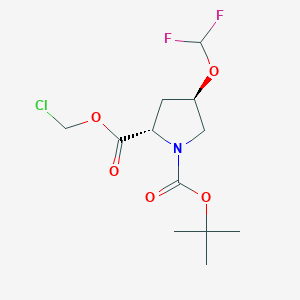
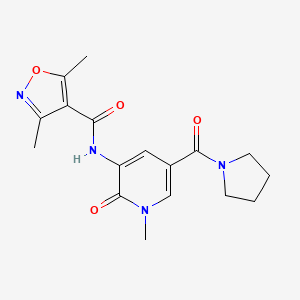
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
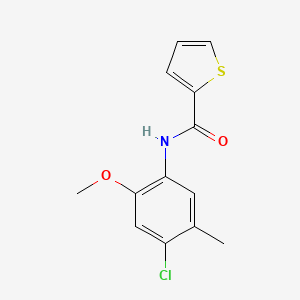
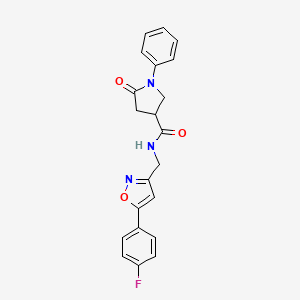
![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)